2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 896273-34-0
VCID: VC7369285
InChI: InChI=1S/C19H19FN2O3/c1-25-17-4-2-3-16(11-17)22-12-15(10-19(22)24)21-18(23)9-13-5-7-14(20)8-6-13/h2-8,11,15H,9-10,12H2,1H3,(H,21,23)
SMILES: COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C19H19FN2O3
Molecular Weight: 342.37

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

CAS No.: 896273-34-0

Cat. No.: VC7369285

Molecular Formula: C19H19FN2O3

Molecular Weight: 342.37

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide - 896273-34-0

Specification

CAS No. 896273-34-0
Molecular Formula C19H19FN2O3
Molecular Weight 342.37
IUPAC Name 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Standard InChI InChI=1S/C19H19FN2O3/c1-25-17-4-2-3-16(11-17)22-12-15(10-19(22)24)21-18(23)9-13-5-7-14(20)8-6-13/h2-8,11,15H,9-10,12H2,1H3,(H,21,23)
Standard InChI Key NAUWQKKZTQGHKN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)F

Introduction

Overview of 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic organic compound that falls within the category of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl moiety, which contribute to its potential biological activity. The molecular structure suggests that it may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.

Synthesis of 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring: The initial step may involve the cyclization of appropriate precursors to form the pyrrolidine structure.

  • Substitution Reactions: The introduction of the fluorophenyl and methoxyphenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic displacement reactions.

  • Acetylation: The final step usually involves acetylation of the amine group to yield the acetamide derivative.

Biological Activity and Research Findings

Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide may possess various biological activities, including:

  • Anticancer Properties: Research has shown that related pyrrolidine derivatives exhibit cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy.

  • Anti-inflammatory Effects: Some studies indicate that these compounds may inhibit specific enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drug development.

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